![molecular formula C15H17FN4OS B2708920 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 1705331-89-0](/img/structure/B2708920.png)
1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
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Description
1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Scientific Research Applications
Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant
An efficient stereoselective synthesis of Aprepitant, an orally active NK(1) receptor antagonist, involves a novel crystallization-induced asymmetric transformation. This process includes direct condensation, Lewis acid-mediated coupling, and unique stereoselective transformations, leading to the clinical candidate in a high overall yield. Such methodologies highlight the compound's relevance in the synthesis of therapeutic agents (Brands et al., 2003).
Antimicrobial Activity of Triazolyl and Fluorophenyl Compounds
Novel compounds synthesized from 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone have been evaluated for antimicrobial activity. These studies reveal promising antimicrobial properties against a range of bacterial and fungal organisms, emphasizing the potential of such compounds in developing new antimicrobial agents (Nagamani et al., 2018).
Antioxidant and Anticancer Activity
Derivatives of this compound have shown significant antioxidant activity, surpassing that of known antioxidants like ascorbic acid. Additionally, these compounds exhibit potent anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, suggesting their potential as therapeutic agents for cancer treatment (Tumosienė et al., 2020).
Development of Heterocyclic Condensed Systems
The synthesis of new heterocyclic condensed systems with bridgehead nitrogen from the thiazolo[3,2-b][1,2,4]triazoles class demonstrates the structural versatility and potential biological activity of compounds derived from this compound. These compounds were evaluated for antimicrobial activity, showcasing their potential in pharmaceutical applications (Bărbuceanu et al., 2015).
Enantioselective Synthesis of Intermediates
Research into the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, a component of various pharmacologically active compounds, illustrates the importance of this compound derivatives in the development of drug intermediates. This approach highlights the compound's utility in synthesizing enantiomerically pure substances necessary for drug development (2022).
properties
IUPAC Name |
1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-(1,2,4-triazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4OS/c16-13-4-2-1-3-12(13)14-5-6-19(7-8-22-14)15(21)9-20-11-17-10-18-20/h1-4,10-11,14H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVYUMDLEJNDMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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